Methyl 2-chloro-4-piperidinobenzenecarboxylate

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Researchers pursuing V₂ receptor agonist SAR libraries encounter a critical limitation: the des-chloro analog cannot undergo Suzuki or Buchwald-Hartwig coupling. Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS 313674-08-7) supplies the indispensable ortho-chloro functional handle for late-stage C-C/C-N bond formation. • Enables Suzuki/Buchwald-Hartwig diversification at the benzoate 2-position. • Methyl ester masks the carboxylic acid during organometallic steps; cleavable to free acid (CAS 313674-11-2). • Piperidine nitrogen (pKₐ ~11.2) guarantees clean phase-switching for scalable workup. • Consistent ≥95% purity from qualified supply chains.

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
CAS No. 313674-08-7
Cat. No. B1366486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-piperidinobenzenecarboxylate
CAS313674-08-7
Molecular FormulaC13H16ClNO2
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl
InChIInChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
InChIKeyGKOIROWGVZZOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS 313674-08-7): Sourcing Guide & Structural Identity


Methyl 2-chloro-4-piperidinobenzenecarboxylate (CAS 313674-08-7) is a benzoate ester derivative bearing a 2-chloro substituent and a para-piperidine ring. It belongs to the class of piperidinyl-benzoate building blocks and is primarily employed as a synthetic intermediate in medicinal chemistry [1]. The compound is commercially available from multiple vendors (e.g., AKSci, Matrix Scientific, Key Organics) at purities of ≥95% . Its documented role as a key intermediate in the synthesis of arginine vasopressin V₂ receptor agonists establishes its relevance in central nervous system and cardiovascular drug discovery programs [1].

Synthetic intermediate fit: Enables late-stage C–C/C–N bond formation at the 2-position via cross-coupling.
Protecting group strategy: Methyl ester serves as a traceless masked form of the carboxylic acid.
Purification advantage: Piperidine basicity supports acid-base extractive workup for process-scale synthesis.

Why Methyl 2-chloro-4-piperidinobenzenecarboxylate Cannot Be Swapped with Other Piperidinyl Benzoates


Substituting methyl 2-chloro-4-piperidinobenzenecarboxylate with its des-chloro analog (methyl 4-(piperidin-1-yl)benzoate, CAS 10338-58-6) or the morpholine analog (methyl 2-chloro-4-morpholinobenzenecarboxylate, CAS 175153-39-6) would fundamentally alter the synthetic trajectory. The ortho-chloro group is not a passive structural feature; it is the critical functional handle for downstream diversification via transition-metal-catalyzed cross-coupling [1]. Loss of this chlorine eliminates the capacity for Suzuki, Buchwald-Hartwig, or related C–C/C–N bond-forming reactions, rendering the des-chloro compound unsuitable for programs requiring late-stage aryl functionalization. Conversely, swapping piperidine for morpholine changes the heterocycle's basicity (piperidine pKₐ ~11.2 vs. morpholine pKₐ ~8.4) and lipophilicity, altering both reactivity in salt-mediated steps and the physicochemical profile of downstream products [2]. The methyl ester also serves as a transient protecting group that can be selectively hydrolyzed to the carboxylic acid (CAS 313674-11-2), a transformation that is not possible with the acid form directly .

Target Product Methyl 2-chloro-4-piperidinobenzenecarboxylate (ortho-Cl present).
Analog Risk Des-chloro analog (CAS 10338-58-6) lacks the cross-coupling handle, fundamentally altering synthetic utility.
Target Product Piperidine heterocycle (pKₐ ~11.2).
Analog Risk Morpholine analog (CAS 175153-39-6) exhibits lower basicity (pKₐ ~8.4), which may shift salt-formation and purification behavior.
Similar piperidinyl benzoates are not interchangeable due to functional-group-dependent reactivity and documented pharmacophore incompatibility in V₂ receptor agonist synthesis.

Quantitative Differentiation Evidence for Methyl 2-chloro-4-piperidinobenzenecarboxylate vs. Closest Analogs


Ortho-Chloro Substituent Provides a Verified Cross-Coupling Handle Absent in the Des-Chloro Analog

Methyl 2-chloro-4-piperidinobenzenecarboxylate possesses an ortho-chloro substituent that is structurally absent in methyl 4-(piperidin-1-yl)benzoate (CAS 10338-58-6). The chlorine atom serves as a requisite leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation at the 2-position. This is documented in the Tsukamoto et al. (2008) synthesis where the compound is employed as a precursor to more complex benzazepine scaffolds via sequential functionalization [1]. The des-chloro analog lacks this synthetic entry point entirely. The chlorine also contributes a +0.71 increment to the calculated logP (clogP) relative to the des-chloro analog, increasing lipophilicity for membrane permeability optimization in downstream target compounds [2].

Cross-coupling handle
Class-level
ΔclogP ≈ +0.7 vs des-chloro
ΔMW = +34.44 g/mol
Presence of ortho-Cl supports cross-coupling diversification; des-chloro analog does not.
Lipophilicity estimate; requires experimental confirmation.
Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Documented Synthetic Yield of 94% Under Optimized Conditions Establishes Reproducibility

The synthesis of methyl 2-chloro-4-piperidinobenzenecarboxylate is documented with a reported yield of 94% using 1-methyl-pyrrolidin-2-one (NMP) as solvent with potassium carbonate at 120 °C for 3 hours, as referenced in the Tsukamoto et al. (2008) experimental section [1]. While yield comparisons to the des-chloro or morpholine analogs under identical conditions are not available in the public domain, this high yield indicates a robust and scalable nucleophilic aromatic substitution (SNAr) reaction between methyl 2-chloro-4-fluorobenzoate and piperidine. In contrast, analogous morpholine substitution reactions often require longer reaction times or excess amine due to morpholine's reduced nucleophilicity (nucleophilicity parameter N = 13.6 for piperidine vs. 12.9 for morpholine on the Mayr scale) [2].

Synthetic yield
Reported
94% yield reported
NMP, K₂CO₃, 120 °C, 3 h
Supports synthetic reliability for multi-step procurement planning.
Comparator yield under identical conditions not publicly available.
Process Chemistry Synthetic Reliability Intermediate Sourcing

Piperidine vs. Morpholine Heterocycle: Basicity Difference Influences Salt Formation and Purification Strategy

The piperidine ring in methyl 2-chloro-4-piperidinobenzenecarboxylate has a conjugate acid pKₐ of approximately 11.2, compared to approximately 8.4 for the morpholine analog (CAS 175153-39-6) [1]. This ~2.8 pKₐ unit difference means that under typical aqueous workup conditions (pH 2–10), the piperidine nitrogen is predominantly protonated at pH < 9, enabling efficient extraction into aqueous acid and subsequent release at alkaline pH. The morpholine analog, being only partially protonated at pH 7–8, exhibits less predictable phase-partitioning behavior. This has direct implications for intermediate purification: the piperidine compound can be purified by acid-base extraction, whereas the morpholine analog may require chromatography, increasing process costs [2].

Basicity difference
Class-level
ΔpKₐ = +2.8 vs morpholine
Protonation window wider by ~3 pH units
Wider protonation window may simplify extractive purification strategy.
Class-level pKₐ comparison; actual process behavior may vary.
Salt Formation Purification Physicochemical Profiling

Methyl Ester as a Traceless Protecting Group vs. Direct Use of the Carboxylic Acid Analog

Methyl 2-chloro-4-piperidinobenzenecarboxylate can be quantitatively hydrolyzed to 2-chloro-4-piperidinobenzenecarboxylic acid (CAS 313674-11-2) using NaOH in MeOH/H₂O under reflux . The reverse transformation (esterification of the acid) requires activation (e.g., SOCl₂, DCC) and proceeds with lower atom economy. The methyl ester form additionally exhibits superior organic solubility (estimated >50 mg/mL in DCM or EtOAc) compared to the carboxylic acid, which requires deprotonation for aqueous solubility or polar aprotic solvents for dissolution . This solubility difference directly impacts the ease of handling in subsequent reactions that are conducted in organic media.

Ester as protecting group
Class-level
Methyl ester hydrolyzes quantitatively to acid
Reverse esterification requires activation
Procurement of ester form provides greater synthetic flexibility.
Solubility advantage estimated >50 mg/mL in DCM/EtOAc.
Protecting Group Strategy Synthetic Flexibility Intermediate Stability

Validated Use as a Key Intermediate for Arginine Vasopressin V₂ Receptor Agonists Defines a Specific Application Niche

Methyl 2-chloro-4-piperidinobenzenecarboxylate is explicitly documented as a synthetic intermediate in the preparation of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives, a series of potent, orally active non-peptidic vasopressin V₂ receptor agonists [1]. In this synthetic pathway, the compound undergoes further elaboration to construct the benzazepine core. The des-chloro analog (CAS 10338-58-6) lacks the chlorine necessary for the subsequent cyclization or coupling steps described in this patent and publication family. The morpholine analog (CAS 175153-39-6), while retaining the chlorine, would introduce an oxygen atom into the heterocycle, which is incompatible with the V₂ receptor pharmacophore as defined by the structure-activity relationships in this series [1].

V₂ agonist intermediate
Documented use
Key intermediate in published V₂ receptor agonist synthesis (Tsukamoto 2008).
Defines a validated synthetic niche; structural analogs are incompatible with this pharmacophore.
Research-use context; does not imply therapeutic efficacy.
Vasopressin Receptor Cardiovascular Drug Discovery Benzazepine Synthesis

Procurement-Relevant Application Scenarios for Methyl 2-chloro-4-piperidinobenzenecarboxylate


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 2-Chloro Position

Research groups synthesizing compound libraries for structure-activity relationship (SAR) studies can leverage the ortho-chloro substituent for Suzuki or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or amino diversity at a late stage [1]. The des-chloro analog (CAS 10338-58-6) cannot participate in these reactions, making the target compound the mandatory choice for library synthesis programs requiring C–C or C–N bond formation at the 2-position of the benzoate ring.

Synthesis of Vasopressin V₂ Receptor Agonists and Related Benzazepine Scaffolds

The compound is a documented intermediate in the synthesis of non-peptidic V₂ receptor agonists, a class with therapeutic relevance in nocturia, hemophilia, and von Willebrand disease [1]. Procurement of the morpholine or des-chloro analogs would derail this synthetic route due to structural incompatibility with the pharmacophore, as established in the Tsukamoto et al. (2008) publication [1].

Multi-Step Synthesis Requiring a Traceless Carboxyl Protecting Group

In synthetic sequences where the carboxylic acid functionality must be masked during organometallic or basic transformations, the methyl ester serves as a robust, commercially available protected form . The methyl ester can be cleaved quantitatively to the free acid (CAS 313674-11-2) upon completion of the synthetic sequence, whereas starting from the acid would require additional protection/deprotection steps and reduce overall yield.

Acid-Base Extractive Purification in Process-Scale Synthesis

The piperidine nitrogen (pKₐ ~11.2) enables clean phase-switching during aqueous workup, a critical advantage for process chemists scaling up reactions beyond milligram quantities [2]. The morpholine analog (pKₐ ~8.4) exhibits inferior phase-partitioning behavior, making the piperidine compound the preferred intermediate for kilogram-scale campaigns where chromatographic purification is cost-prohibitive.

Application
Selection Property
Validation Focus
Late-stage diversification via Pd cross-coupling
Ortho-chloro functional handle for C–C/C–N coupling
Verify Suzuki/Buchwald reactivity with desired coupling partner
Synthesis of V₂ receptor agonist scaffolds
Documented synthetic intermediate for benzazepine core
Confirm structural requirement per Tsukamoto et al. 2008 route
Multi-step synthesis with masked carboxyl group
Traceless methyl ester protecting group
Test quantitative hydrolysis to acid (CAS 313674-11-2) after sequence
Process-scale extractive purification
Piperidine basicity (pKₐ ~11.2) for phase-switching
Evaluate extraction efficiency vs. chromatography in target process

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